Journal Name:Environmental Science: Water Research & Technology
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00062A
Subsurface gravel wetlands (SGW) are water treatment practices that use a saturated layer of gravel, sometimes below a vegetated soil layer, to filter urban stormwater and remove pollutants during horizontal flow. In recent years, the implementation of SGWs has proliferated among municipalities in the Northeast United States to meet phosphorus (P) control requirements. However, stormwater SGW performance is not well researched, creating knowledge gaps related to P removal performance and the effects of road salt on performance in cold climates. Here, we used field monitoring of two SGWs over two years and a complementary series of laboratory studies to examine SGW hydraulics, P retention, and chloride dynamics. Field results indicated reductions in peak flows and flow volumes, net P export for approximately half of the total storms monitored across a wide range of influent P loads, and chloride load reductions at one site. Lab results showed that both engineered soils and native soils are unlikely to restrict hydraulic conductivity to the degree desired. Furthermore, two out of three engineered soils tested, including the one used at the field sites, can release substantial P post-installation, while gravels have limited ability to sorb dissolved P. Neither soils nor gravels substantially influenced chloride concentrations in the lab experiments, and results illustrated two potential responses of wetland vegetation to chloride exposure in SGWs as well as chloride assimilation by vegetation. We recommend a testing protocol based on Mehlich-3 P saturation ratio to guide soil selection and reduce dissolved P leaching risk.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00149K
Green roof systems (GRs) provide a promising stormwater management strategy in highly urbanized areas when limited open space is available. Hydrological modeling can predict the ability of GRs to reduce runoff. This paper reviews three popular types of GR models with varying complexities, including water balance models, the U.S. EPA's Stormwater Management Model (SWMM), and Hydrus-1D. Developments and practical applications of these models are discussed, by detailing model parameter estimates, performance evaluations and application scopes. These three models are capable of replicating GR outflow. Water-balance models have the smallest number of parameters (≤7) to estimate. Hydrus-1D requires substantial parameterization effort for soil hydraulic properties but can simulate unsaturated soil water flow processes. Although SWMM has a large number of parameters (>10), it can simulate water transport through the entire GR profile. In addition, SWMM GR models can be easily incorporated into SWMM's stormwater model framework, so it is widely used to simulate the watershed-scale effects of GR implementations. Four research gaps limiting GR model applications are identified and discussed: drainage mat flow simulations, soil characterization, evapotranspiration estimates, and scale effects of GRs. The literature documents promising results in GR simulations for rainfall events, however, a critical need remains for long-term monitoring and modeling of full-scale GR systems to allow interpretation of both internal (substrate) and external (meteorological characteristics) system effects on stormwater management.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW00919F
Although the ‘first flush’ phenomenon has been extensively studied, there is still a niche remaining for a further contribution to this topic. The work reported in this paper addresses the challenges connected with the first flush from junction 24 of the M1 motorway in the UK. The event monitoring indicated that such factors as ADWP, rainfall intensity plus the catchment cleanliness and the loss of roughness, acting in combination, are the key factors in determining the presence of pollutants in the first flush. In addition, this study has also helped us to better understand the mechanism of iron release due to the presence of anaerobic and aerobic conditions – it showed the greatest proportion of its mass (73.6%), compared to other pollutants, in the first 30% of the runoff volume, which would suggest that the local conditions of the catchment can confound such a simple theory as that of pollutant dilution. The unexpectedly high presence of dissolved iron could be attributed to dissolved organic carbon, humic substances and anaerobic microbial activity.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00054K
The main aim of the blue-green city concept is the reduction of the adverse impacts of stormwater by recreating the natural water cycle with the aid of green infrastructure in major metropolitan areas worldwide. The key types of blue-green infrastructures (BGIs) are constructed wetlands, water retention basins, green roofs, and permeable pavements. Bioretention systems are made of plants and a layer of mulch, and soil where both plants and soil medium reduce the runoff volume and contaminant concentration in the stormwater. Recently, biochar has been applied to bioretention systems due to its porous structure, which facilitates the adsorption of inorganic and organic pollutants. However, most of these were laboratory studies with synthetic or semi-synthetic stormwater and thus had little ecological parallel and resemblance with real-life (field) situations. Therefore, we critically discuss the use of biochar and modified biochar-incorporated bioretention systems constructed in both laboratories and pilot scales in metropolitan areas and the efficiency improvement of the BGIs. Most reviews in the existing literature mainly focused on the BGI types, major components in bioretention systems, and their functionality in stormwater management. However, a systematic analysis of biochar and modified biochar incorporated bioretention systems in both laboratories and pilot scales is scarce. Biochar-incorporated bioretention systems significantly reduced the effluent volume and contaminant concentration in stormwater. Additionally, biochar supports the growth of plants in the bioretention system and adds aesthetic value to the surrounding area. However, the efficiency of the bioretention system varies with several factors, such as the composition of the filter medium, properties of stormwater, plant types, and different environmental aspects. Hence, additional field-based research is required to estimate the benefits of biochar in the bioretention systems' efficiency.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00028A
Heavy metals and per- and polyfluoroalkyl substances (PFAS) are two classes of contaminants of environmental and toxicological concern that are found in stormwater. There are limited studies that address their treatment when they occur together as co-contaminants. The objective of this study was to evaluate four commercially available sorbents (Biochar Basic, EarthLite, RemBind™, and Calgon F400) for the removal of heavy metals and PFAS from stormwater. A series of synthetic and field-collected stormwaters were used to inform sorbent selection. Due to the significant differences in the chemical properties of heavy metals and PFAS, a series of sorbents (i.e., a treatment train) was selected for optimal removal. Real stormwater collected from the Oregon State University Benton County Green Stormwater Infrastructure Research (OGSIR) facility was characterized in order to determine which matrix components impact sorbent performance. Organic matter in real stormwater significantly decreased PFAS removal efficiencies by RemBind™ from 84–95% to 0–45%. Pretreating OGSIR stormwater with Biochar Basic removed suspended solids and resulted in significantly greater removal (20–60% increases) for eleven out of twenty-one PFAS. The final sorbents selected for stormwater treatment were Biochar Basic, which is first deployed for heavy metal removal, followed by RemBind™ for PFAS removal.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00160A
Urban stormwater was traditionally managed for flood control and property protection. But this view is changing as urban stormwater is increasingly recognized as an underused water resource. As cities implement stormwater capture, treatment, and use practices, there is a growing need to address water quality criteria beyond traditional pollutants such as nutrients, total suspended solids, pathogens, and metals. Current use practice and regulations are lacking on the occurrence of persistent, mobile and toxic (PMT) and very persistent, very mobile (vPvM) organic substances. These substances are poorly removed in conventional stormwater treatment systems, e.g., urban blue-green infrastructure, and, thus, may pose a risk when urban runoff is used to augment drinking water sources or discharged to surface waters. We reviewed 97 stormwater monitoring studies and identified 49 PMT/vPvM substances detected in urban stormwater. Although detection does not equate with risk, this highlights the potential importance of urban stormwater as a source of PMT/vPvM substances released to water resources. There is a lack of surveillance data on PMT/vPvM substances in urban stormwater and their fate in stormwater control measures, which hinders reliable risk assessments of stormwater capture. Unified guidelines are needed to (i) monitor PMT/vPvM substances in urban stormwater runoff, (ii) assess the human and environmental risks PMT/vPvM substances may pose for urban stormwater capture and use, and (iii) establish improved stormwater management and use criteria to ensure safe stormwater capture for water supply.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW00746K
Urban stormwater sediments are associated with non-point source pollution. In Bogotá, Colombia, two urban rivers (Molinos – Arzobispo) and a constructed wetland with contributions from stormwater runoff located in areas of different land uses (residential, commercial, and parking lot) were selected. Sediments collected from the structures were characterized to determine heavy metal (HM) concentrations and the associated risks to the environment and human health through indices to propose criteria for sediment management. The HM concentrations found by ICP decrease as follows: Cu > Zn > Pb > Ni > Cr > Cd. Due to the Ni content, there is a tolerable to elevated risk in adults and high risk in children of developing cancer through involuntary ingestion. Dermal contact risk from Cr is tolerable in sites where the land use is not residential. No threats to human health were found from non-carcinogenic metals. Cu and Zn for all the indices analyzed present a high and medium-high risk of environmental contamination, respectively. The enrichment factor shows that the origin of the metals is mainly from anthropogenic sources. No ecological risks are expected with the sediments from residential land use, while sediments from other land uses generate intermediate risks. The risk levels found are a source of information to establish threshold values in which sediments present a risk to the environment and human health.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00141E
Urban water is a crucial element of cities for the purpose of events and recreation, raising concern over the water quality and related hygienic safety. In this study, a near real-time monitoring system of the β-D-glucuronidase activity, the BACTcontrol, was tested in the canals of Breda city in the Netherlands in order to gain insight in its suitability to constitute part of an effective warning system for urban surface waters. Additionally, the qPCR method was also evaluated as a complementary method aiming at determining the E. coli or Bacteroides bacteria, while conventional culture-based measurements aiming at E. coli served as a reference. Analysis of the results obtained via monitoring and sampling during three consecutive bathing seasons revealed that the BACTcontrol demonstrated a timely but short response, implying that it was capable of detecting contamination peaks but not indicating when the water was hygienically safe again. This gap could be filled with qPCR measurements, which proved to provide reliable and fast results. Therefore, the combination of the BACTcontrol with qPCR measurements offers the opportunity to build an effective strategy concerning the use of urban surface waters for recreational purposes, based on timely information on the emergence and duration of contamination events.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW90037A
A graphical abstract is available for this content
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW90048G
The first page of this article is displayed as the abstract.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW00836J
The rainwater management performance of extensive green roof (EGR) is unsatisfactory in rainstorm events and cannot be effectively improved by optimizing the type and ratio of substrate materials. Our previous study demonstrated that the addition of 2% polyaluminum chloride (PAC) can construct stable aggregates in the substrate layer to significantly enhance the pollutants controlling the performance of EGR on rainwater but may introduce aluminum pollution, which inhibits vegetation growth. Hence, some environmentally safe additives for the substrate layer that can alleviate the poor rainwater management performance of EGR in rainstorm events in a general method are worth exploring. In this study, PAC, polyferric sulfate (PFS), polyvinyl alcohol (PVA), methylcellulose (MC), carboxymethyl cellulose sodium (CMC), and hydroxypropyl methylcellulose (HPMC) were selected as the additives with a ratio of 2% added in the substrate mixture of 20% peat soil and 80% vermiculite. Six experimental columns of the modified substrate layer and one control group without additive were built. The rainwater management performance of the experimental columns in three kinds of rainstorm events was evaluated through delayed outflow time (DOT), rainwater retention rate (RRR), and load reduction rate (LRR). The results showed the additive addition in the substrate layer significantly improved its DOT (p = 0.009, R2 = 0.181), NO3−–N (p = 0.014, R2 = 0.169), and TN (p = 0.023, R2 = 0.156) interception performance in rainstorm events. The effects of rainfall depth on pollutants' interception performance depend on the tradeoff between the reduction of adsorption efficiency and the inhibition of leaching risk brought by additives. A larger proportion of additives occupying the aggregate but not the aggregate surface would improve the stability of the aggregate and reduce the nutrient leaching in rainstorm events. PFS could improve and stabilize the rainwater management performance of the substrate layer for EGR in rainstorm events compared to PAC to a certain extent for ensuring environmental safety.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW90047A
A graphical abstract is available for this content
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW90046K
A graphical abstract is available for this content
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00101F
Stormwater can contain nitrogen and contaminants of emerging concern, including poly- and perfluorinated alkyl substances (PFAS). As such, stormwater treatment systems are important for mitigating pollution in urban waterways. We previously showed that zeolite-coated polyethylene carriers were able to concentrate ammonium, enhancing colonization and retention of anammox bacteria in a wastewater environment. In this study, we focused on whether such carriers could remove ammonium quickly enough to be useful in a stormwater treatment system and retain target nitrogen-cycling organisms in the field and the laboratory. Polyethylene carriers (controls) and zeolite-coated carriers were studied; the two types of carriers were used both in a clean state and after seeding them with bacteria, either with an anammox enrichment culture or with treatment pond water. Zeolite-coated carriers were capable of rapid abiotic ammonium removal. Seeded carriers were capable of retaining anammox bacteria (Amx) and aerobic ammonia oxidizers (measured as amoA gene numbers) over a 10-week field deployment. When field-deployed, few differences in the retention of target organisms on the two carrier types were observed, whether seeded or clean. When tested in the laboratory, zeolite-coated carriers seeded with pond microorganisms resulted in lower effluent ammonia concentrations compared to control carriers (P < 0.0001). There was no statistically significant difference observed in Amx and amoA gene quantities on the two carrier types, although Amx genes were detected on the zeolite-coated carriers but not on the control carriers. Reactors containing carriers seeded with the anammox enrichment removed similar quantities of ammonium (P = 0.14) and had similar quantities of Amx (P = 0.44) and amoA (P = 0.23). Zeolite particles and zeolite-coated carriers were also tested in the presence of an enrichment culture containing the feammox organism Acidimicrobium sp. strain A6 (A6), which is capable of PFOS and PFOA defluorination. Statistically significant A6 enrichment occurred in reactors containing zeolite particles (P < 0.0001) and on two of five sampling days in reactors containing zeolite-coated carriers (P = 0.007, P = 0.045). These results suggest that the use of zeolite-coated carriers, perhaps in a combination of seeded and clean, show promise for managing ammonium, and perhaps PFAS, in stormwater control systems.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D4EW90004A
A graphical abstract is available for this content
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW90045B
Correction for ‘Unlocking the effect of Zn2+ on crystal structure, optical properties, and photocatalytic degradation of perfluoroalkyl substances (PFAS) of Bi2WO6’ by Mirabbos Hojamberdiev et al., Environ. Sci.: Water Res. Technol., 2023, 9, 2866–2879, https://doi.org/10.1039/D3EW00430A.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00098B
The impact of green infrastructure (GI) on the urban drainage landscape remains largely unmeasured at high temporal and spatial scales. To that end, a data toolchain is introduced, underpinned by a novel wireless sensor network for continuously measuring real-time water levels in GI. The internet-connected sensors enable the collection of high-resolution data across large regions. A case study in Detroit (MI, US) is presented, where the water levels of 14 GI sites were measured in situ from June to September 2021. The large dataset is analyzed using an automated storm segmentation methodology, which automatically extracts and analyzes individual storms from measurement time series. Storms are used to parameterize a dynamical system model of GI drawdown dynamics. The model is completely described by the decay constant α, which is directly proportional to the drawdown rate. The parameter is analyzed across storms to compare GI dynamics between sites and to determine the major design and physiographic features that drive drawdown dynamics. A correlation analysis using Spearman's rank correlation coefficient reveals that depth to groundwater, imperviousness, longitude, and drainage area to surface area ratio are the most important features explaining GI drawdown dynamics in Detroit. A discussion is provided to contextualize these finding and explore the implications of data-driven strategies for GI design and placement.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW00820C
Sewer sediments are among the main concerns related to urban drainage system management as they represent the largest contribution of suspended solid loads during rainfall events due to their resuspension. This study presents a novel methodology to detect and assess bed deposits in urban drainage systems based on temperature monitoring by using well-known thermodynamics and sediment properties. To illustrate the heat transfer processes in a liquid–sediment system and their relation to accumulation, a lab-scale experimental campaign was performed using sewer sediments and simulating water temperature gradients in sewers. Wastewater temperatures showed a marked daily pattern, while the presence of sediment dampened dynamics. Sediment thickness could therefore be estimated from the time evolution of the temperature differences measured between the bottom of the sediment bed and the water phase. Likewise, experimental data were used to calibrate a 1D heat transfer model, from which several sediment accumulation scenarios were simulated by using real wastewater temperature series. Thus, the influence of sediment properties on accumulation processes was assessed, and the range of potentially measurable sediments within an optimal range of [5–20] cm was identified. As a conclusion, temperature measurements and heat transfer model analysis can be used to approximate and monitor the sediments deposited in urban drainage systems. Future studies will extend the method to spatially-resolved sediment monitoring and active temperature sensing to improve sediment accumulation monitoring capabilities.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00448A
Microbial fuel cells (MFCs) have been applied in wastewater treatment; however, the secondary use of recovered electricity has been rarely investigated. Here, we aimed to optimize electricity recovery and the secondary use strategy using a 246 L reactor packed with 12 tubular air-cathode MFC units using an anion exchange membrane (AEM) as the separator. Parallelly connected eight MFC units exhibited a maximum electric power, 3.5-fold higher than a single MFC, from 16 to 58 mW; however, the power density was the highest for a single MFC or two MFCs considered together, at 0.10 and 0.11 W m−2, respectively, and decreased for more than three MFCs. Electricity recovery from the MFCs by changing the combination ratios of the MFCs and two DC/DC converters, LTC3105 and ADP5090, was the most efficient (60%) considering the connection of a single MFC and ADP5090, respectively. The 12 pairs of MFCs and ADP5090 in 245 L wastewater powered an aeration pump to achieve 0.39 L h−1 aeration flow in wastewater, an air fan to have 12.8 L h−1 air-flow, and lit two LEDs. Thus, the electricity generated by MFCs treating wastewater could be used to operate various devices, although improvements in individual MFCs are necessary for practical implementation.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D3EW00795B
The discharge of substantial volumes of wastewater laden with toxic contaminants from tannery factories poses severe environmental challenges. This study delves into the synthesis of a CuO–PP-MAH nanocomposite and explores its efficacy in reducing the BOD/COD levels in tannery wastewater. Addressing this issue necessitates the development of nanoparticles incorporated within polymeric nanocomposites, utilizing eco-friendly resources and minimizing the use of hazardous precursors. In this context, a novel in situ melt mixing and extrusion technique has been introduced for the synthesis of CuO–PP-MAH, wherein copper oxide (CuO) nanoparticles are immobilized onto maleic anhydride grafted polypropylene (PP-MAH). Scanning and transmission electron microscopy revealed well-dispersed copper oxide nanoparticles on the polymeric support, exhibiting diameters ranging from 20 to 60 nm due to maleic anhydride functionalization. Fourier transform infrared spectroscopy confirmed the complexation of copper moieties with maleic anhydride grafted onto the polymeric chains. This method yielded a stable, high surface area, highly efficient, and regenerative catalytic nanocomposite. The potential of this nanocomposite as a green catalyst was assessed for COD/BOD reduction in industrial tannery wastewater, demonstrating remarkable catalytic activity in diminishing COD/BOD. Notably, the process did not involve any toxic solvents and adhered to the principles of green chemistry. Furthermore, this approach is scalable for industrial applications, indicating its practical viability.
共2027条
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |